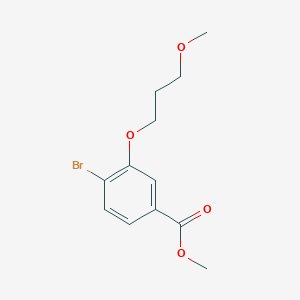

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of aromatic chemistry and the systematic exploration of substituted benzoic acid derivatives. The foundational work in aromatic substitution chemistry, pioneered in the nineteenth century, established the theoretical framework necessary for the rational design of complex substituted aromatic compounds like this particular benzoate ester. Early investigations into brominated aromatic compounds demonstrated their utility as synthetic intermediates, leading to the development of increasingly sophisticated brominated benzoic acid derivatives.

The specific synthesis pathways for this compound likely evolved from established methodologies for preparing related brominated benzoic acid derivatives, as documented in historical synthetic literature. Patent documentation reveals that similar brominated methoxy-substituted benzoic acid esters have been subjects of synthetic investigation for several decades, with particular emphasis on developing efficient and environmentally responsible synthetic routes. The movement away from toxic solvents such as carbon tetrachloride in bromination reactions, as described in earlier synthetic procedures, represents a significant advancement in the preparation of these types of compounds.

Contemporary synthetic approaches to this compound benefit from advances in palladium-catalyzed coupling reactions and modern protecting group strategies. The development of more selective bromination methods and improved esterification techniques has enabled the efficient preparation of this compound with high purity and yield. These methodological improvements reflect the broader evolution of synthetic organic chemistry toward more efficient and sustainable practices.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its versatile reactivity profile and strategic utility as a synthetic building block. The compound's bromine substituent serves as an excellent leaving group for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 4-position of the aromatic ring. This reactivity pattern makes the compound particularly valuable for constructing more complex molecular architectures through sequential synthetic transformations.

The methoxypropoxy substituent at the 3-position provides additional synthetic opportunities through its terminal methoxy group, which can undergo demethylation reactions to reveal a hydroxyl functionality suitable for further derivatization. The propoxy linker introduces conformational flexibility while maintaining the electronic properties necessary for predictable reactivity patterns. This combination of features allows synthetic chemists to access a wide range of structural variants through systematic modification of the parent compound.

The compound's ester functionality provides additional synthetic versatility through standard ester transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the benzyl alcohol, or amidation to form the corresponding benzamide derivatives. These transformations can be carried out under mild conditions while preserving the aromatic substitution pattern, making this compound an excellent platform for diversity-oriented synthesis strategies.

General Research Applications and Importance

The research applications of this compound span multiple disciplines within the chemical sciences, reflecting its versatility as both a synthetic intermediate and a research tool. In pharmaceutical chemistry, the compound serves as an important building block for the construction of bioactive molecules, particularly those requiring specific substitution patterns on aromatic rings. The strategic placement of the bromine atom and methoxypropoxy group creates opportunities for accessing pharmaceutical targets that would be difficult to synthesize through alternative routes.

Material science applications leverage the compound's unique electronic properties and structural features for the development of specialized polymers and advanced materials. The aromatic core provides thermal stability and mechanical strength, while the pendant functional groups offer sites for crosslinking or further chemical modification. These characteristics make the compound valuable for creating materials with tailored properties for specific applications.

The compound's utility in biological studies extends beyond its role as a synthetic intermediate to include applications in enzyme inhibition studies and receptor binding investigations. The structural similarity to biologically active molecules enables researchers to explore structure-activity relationships and develop new therapeutic leads. The presence of both hydrophobic and hydrophilic regions within the molecular structure facilitates interactions with biological targets through multiple binding modes.

| Research Application | Specific Use | Importance |

|---|---|---|

| Pharmaceutical Chemistry | Synthetic intermediate for bioactive compounds | High structural versatility |

| Material Science | Polymer synthesis and modification | Thermal stability and functionality |

| Biological Studies | Enzyme inhibition research | Structure-activity relationship studies |

| Organic Synthesis | Building block for complex molecules | Strategic substitution pattern |

Recent investigations have demonstrated the compound's potential in developing new catalytic systems and exploring novel reaction pathways. The electronic properties conferred by the specific substitution pattern make it an interesting substrate for studying aromatic substitution mechanisms and developing new synthetic methodologies. These fundamental studies contribute to the broader understanding of aromatic chemistry while providing practical insights for synthetic applications.

The compound's importance extends to its role in chemical education and training, where it serves as an excellent example of how strategic functional group placement can dramatically influence molecular properties and reactivity. The complexity of the molecule provides opportunities for students and researchers to explore multiple aspects of organic chemistry, from basic structure-property relationships to advanced synthetic planning and execution. This educational value enhances the compound's overall significance within the chemical research community.

Properties

IUPAC Name |

methyl 4-bromo-3-(3-methoxypropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-15-6-3-7-17-11-8-9(12(14)16-2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHAQPIMULOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most established route involves the selective bromination of methyl 4-methoxy-3-benzoate derivatives, targeting the methyl side chain rather than the aromatic nucleus, to produce the bromomethyl intermediate, which is subsequently functionalized to introduce the 3-(3-methoxypropoxy) substituent.

Reaction Pathway

- Starting Material : Methyl 4-methoxy-3-benzoate

- Reagent : N-bromosuccinimide (NBS)

- Conditions :

- Solvent: Chlorobenzene (preferred for its high boiling point and inertness)

- Light exposure: UV irradiation (wavelength ~365 nm)

- Temperature: 0°C to 5°C to favor side-chain bromination

- Reaction Time: ~4 hours

Reaction Mechanism

The process proceeds via a free-radical mechanism, where UV light initiates the formation of bromine radicals from NBS, selectively abstracting hydrogen from the methyl group attached to the aromatic ring, resulting in the formation of the bromomethyl derivative. This selectivity is due to the lower activation energy for side-chain bromination under controlled low-temperature UV conditions, minimizing aromatic ring substitution.

Data Table: Bromination Conditions and Yield

| Parameter | Details | Reference |

|---|---|---|

| Reagent | N-bromosuccinimide | |

| Solvent | Chlorobenzene | |

| Temperature | 0°C to 5°C | |

| Light Source | UV irradiation (~365 nm) | |

| Reaction Time | 4 hours | |

| Yield | 90-95% |

Purification

Post-reaction, the mixture is extracted with water, dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified via recrystallization from n-heptane/ethyl acetate, yielding high-purity bromomethyl intermediates suitable for subsequent functionalization.

Alternative Solvent-Free or Green Chemistry Approaches

Photochemical Bromination in Eco-Friendly Solvents

Recent advances have demonstrated the feasibility of replacing toxic solvents like carbon tetrachloride with less hazardous alternatives such as chlorobenzene, methyl acetate, or ethyl acetate, aligning with green chemistry principles.

Method Highlights

- Reaction Conditions :

- Solvent: Chlorobenzene or methyl acetate

- Light: UV irradiation

- Temperature: Near ambient (0°C to 5°C)

- Advantages :

- Reduced toxicity

- Comparable yields (up to 90%)

- Simplified work-up procedures

Functionalization to Incorporate the 3-(3-Methoxypropoxy) Group

Subsequent Steps

The bromomethyl intermediate undergoes nucleophilic substitution with 3-methoxypropoxide ions, typically generated in situ from sodium hydride and 3-methoxypropyl alcohol, to form the target ester.

Reaction Conditions

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to 50°C

- Reaction Time: 12-24 hours

- Purification: Recrystallization and chromatography

Summary of Key Research Findings

| Aspect | Details | Source |

|---|---|---|

| Selectivity | Side-chain bromination at low temperature minimizes aromatic ring substitution | |

| Yield Range | 64% to 95%, depending on reaction parameters | |

| Environmental Impact | Use of chlorobenzene as a solvent reduces toxicity compared to carbon tetrachloride | |

| Reaction Optimization | Controlled UV irradiation, low temperature, and inert atmosphere enhance selectivity and yield |

Additional Considerations

- Reaction Monitoring : Thin-layer chromatography (TLC) and IR spectroscopy are employed to monitor bromination progress.

- Purity Assessment : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity.

- Scale-Up Potential : Continuous flow photoreactors have been explored for industrial-scale synthesis, improving safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methoxypropoxy group can be oxidized to form different functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester involves its interaction with specific molecular targets. The bromine atom and the methoxypropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

| Compound Name | Substituents | CAS Number | Key Differences |

|---|---|---|---|

| Methyl 4-bromobenzoate | C4-Br, no C3 substituent | 619-42-1 | Simpler structure; lacks alkoxy chain |

| 4-Bromo-3-(methoxymethoxy)benzoic acid | C4-Br, C3-methoxymethoxy (shorter chain) | N/A | Methoxymethoxy group; free carboxylic acid |

| 4-(3-Nitrobenzyloxy)benzoic acid methyl ester | C4-nitrobenzyloxy, no bromine | N/A | Nitro group; different electronic effects |

| Benzoic acid, 4-hydroxy-3-methoxy-5-(2-propenyl)-, methyl ester | C3-methoxy, C5-allyl, C4-hydroxy | 647854-53-3 | Allyl and hydroxyl groups; no bromine |

| 2-Acetylamino-benzoic acid methyl ester (Av7) | C2-acetylamino, C4-unsubstituted | N/A | Amino substituent; antitumor activity |

Key Observations :

- The 3-methoxypropoxy chain in the target compound increases hydrophilicity compared to methyl or methoxymethoxy groups .

- Bromine at C4 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than nitro or hydroxyl analogs .

Comparison with Analogues :

- Methyl 4-bromobenzoate : Synthesized via direct esterification of 4-bromobenzoic acid .

- 4-(3-Nitrobenzyloxy)benzoic acid methyl ester : Prepared by alkylation of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride .

- Av7 (2-acetylamino-benzoic acid methyl ester): Derived from bromomethylbenzoic acid via nucleophilic substitution with piperidine .

Yield Trends :

Target Compound Hypotheses :

- The bromo and methoxypropoxy groups may enhance blood-brain barrier penetration due to increased lipophilicity compared to hydroxylated analogs.

- Potential antifungal activity inferred from structurally related esters in and .

Physicochemical Properties

Computational Insights (DFT Study) :

- 4-Bromo-3-(methoxymethoxy)benzoic acid (analog):

Experimental Data for Analogs :

- Methyl 4-bromobenzoate : LogP ≈ 2.1 (predicted using ChemDraw).

- Benzoic acid methyl ester : Volatility ~10× higher than dodecyl/tetradecyl esters .

Target Compound Predictions :

- LogP : ~2.5 (balanced by bromine’s hydrophobicity and methoxypropoxy’s polarity).

- Thermal stability : Decomposition temperature >200°C (based on nitrobenzyloxy analog in ).

Biological Activity

Overview

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (C12H15BrO4) is a derivative of benzoic acid characterized by the presence of a bromine atom and a methoxypropoxy group. This compound has garnered attention in scientific research for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H15BrO4

- Molecular Weight: 303.15 g/mol

Synthesis:

The synthesis typically involves the esterification of 4-bromo-3-(3-methoxypropoxy)benzoic acid with methanol in the presence of an acid catalyst. Reaction conditions often include refluxing to ensure complete conversion.

The biological activity of benzoic acid derivatives is primarily attributed to their ability to interact with various molecular targets within biological systems. The bromine atom and methoxypropoxy group can participate in multiple chemical reactions, influencing the compound's reactivity:

- Hydrolysis: The ester group can hydrolyze to release benzoic acid and methanol, which may then participate in various biochemical pathways.

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, potentially altering the compound's biological properties.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. In a study evaluating various benzoic acid derivatives, including our compound of interest, it was found that certain structural modifications enhance antibacterial and antifungal effects. For instance, compounds with halogen substitutions have shown increased potency against specific pathogens.

Enzyme Modulation

A notable study highlighted the effect of benzoic acid derivatives on proteostasis network modules, particularly focusing on their ability to activate cathepsins B and L—enzymes critical for protein degradation. The study demonstrated that certain derivatives could enhance enzymatic activity significantly:

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|

| 4-Bromo-3-(3-methoxypropoxy)-methyl ester | 467.3 ± 3.9% | Not specified |

| 4-Hydroxybenzoic Acid | Moderate | Moderate |

| 3-Chloro-4-Methoxybenzoic Acid | High | High |

This suggests that benzoic acid derivatives may play a role in modulating cellular processes associated with aging and disease.

Case Studies

-

Antimicrobial Activity Study:

A comparative analysis of benzoic acid derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to the development of more effective antimicrobial agents. -

Proteostasis Network Modulation:

In an investigation focusing on the proteostasis network, it was found that benzoic acid derivatives could enhance the activity of key proteolytic enzymes involved in protein homeostasis. This research highlights the potential for these compounds in developing therapies aimed at age-related diseases where proteostasis is compromised.

Q & A

Q. What are the optimal synthetic routes for Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester?

The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

- Bromination : Introducing the bromine substituent at the 4-position via electrophilic aromatic substitution under controlled conditions.

- Etherification : Coupling 3-methoxypropanol to the 3-position using a base (e.g., NaH) to form the 3-(3-methoxypropoxy) group.

- Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via methyl chloride in the presence of a base. Purity assessment via HPLC and structural confirmation by NMR (¹H, ¹³C) and FT-IR are critical .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for the bromine (δ ~7.5 ppm for aromatic protons), methoxypropoxy chain (δ ~3.4–4.2 ppm), and methyl ester (δ ~3.8 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. What are the solubility and stability characteristics of this compound under varying experimental conditions?

- Solubility : Highly dependent on solvent polarity. Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Use Hansen solubility parameters to optimize solvent selection for reactions.

- Stability : Susceptible to hydrolysis in acidic/basic conditions due to the ester group. Store under inert atmosphere at –20°C to prevent degradation.

- Solvent Effects : Computational studies (e.g., PCM models) predict solvation-driven changes in reactivity descriptors like electrophilicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal the energy gap (~4.5 eV), indicating moderate reactivity. Lower gaps correlate with higher electrophilicity.

- Fukui Functions : Identify nucleophilic (methoxypropoxy oxygen) and electrophilic (bromine-substituted aromatic carbon) sites for reaction planning.

- Solvent Modeling : Polarizable continuum models (PCM) show solvation reduces electrophilicity by ~15% in polar solvents .

Q. How can contradictions in reported biological activity data (e.g., antitumor vs. antiviral effects) be resolved?

- Comparative Assays : Use standardized cell lines (e.g., HeLa, MCF-7) and control compounds to validate dose-dependent responses.

- Metabolite Analysis : LC-MS/MS to detect ester hydrolysis products (e.g., free acid), which may exhibit divergent activities.

- Structural Analog Studies : Modify the methoxypropoxy chain length or ester group to isolate structure-activity relationships (SAR) .

Q. What methodologies are employed to study the non-linear optical (NLO) properties of this compound?

- Hyperpolarizability Calculations : DFT-derived first hyperpolarizability (β) values quantify NLO response. Higher β values (~1.5×10⁻³⁰ esu) suggest utility in photonic devices.

- Dipole Moment Analysis : Correlate molecular asymmetry (via μ ~3.2 D) with polarization efficiency.

- Experimental Validation : Second-harmonic generation (SHG) measurements in crystalline or thin-film forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.